2-Methylisophthalonitrile
Overview
Description
2-Methylisophthalonitrile is an organic compound with the molecular formula C₉H₆N₂. It is a derivative of isophthalonitrile, characterized by the presence of a methyl group attached to the benzene ring. This compound is used as an intermediate in the synthesis of various chemicals and materials, including pharmaceuticals and polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylisophthalonitrile can be synthesized through several methods One common approach involves the ammoxidation of 2-methylbenzene (o-xylene) in the presence of a catalyst
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Methylisophthalonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under various conditions, including acidic or basic environments.
Major Products:
Oxidation: 2-Methylisophthalic acid.
Reduction: 2-Methylbenzylamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methylisophthalonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential in developing new drugs with various therapeutic effects.
Mechanism of Action
The mechanism of action of 2-Methylisophthalonitrile and its derivatives often involves interactions with specific molecular targets. For instance, in biological systems, the nitrile groups can undergo hydrolysis to form carboxylic acids, which may interact with enzymes or receptors. The exact pathways and targets depend on the specific application and the structure of the derivative being studied .
Comparison with Similar Compounds
Isophthalonitrile: Lacks the methyl group, resulting in different reactivity and properties.
Phthalonitrile: Another isomer with distinct chemical behavior.
Terephthalonitrile: Differently substituted isomer with unique applications.
Uniqueness: 2-Methylisophthalonitrile’s unique structure, with a methyl group on the benzene ring, imparts specific chemical properties that make it valuable in various synthetic applications. Its derivatives often exhibit enhanced stability and reactivity compared to other isomers .
Properties
IUPAC Name |
2-methylbenzene-1,3-dicarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c1-7-8(5-10)3-2-4-9(7)6-11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQCNROYIFLAMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343232 | |
Record name | 2-Methylisophthalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2317-22-8 | |
Record name | 2-Methylisophthalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dicyanotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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